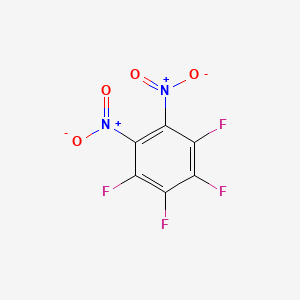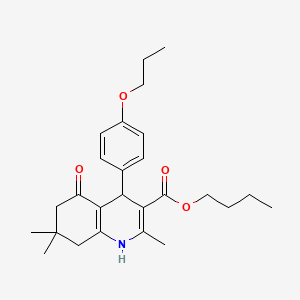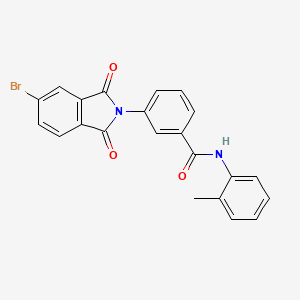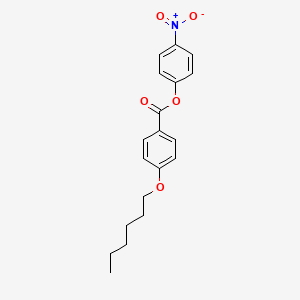
4-Nitrophenyl 4-(hexyloxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrophenyl 4-(hexyloxy)benzoate: is an organic compound with the molecular formula C19H21NO5 It consists of a nitrophenyl group attached to a hexyloxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-nitrophenyl 4-(hexyloxy)benzoate typically involves the esterification of 4-nitrophenol with 4-(hexyloxy)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature until the reaction is complete, followed by purification through column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve crystallization or recrystallization techniques to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: 4-Nitrophenyl 4-(hexyloxy)benzoate can undergo various chemical reactions, including:
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) in aqueous solution.
Reduction: Tin(II) chloride (SnCl2) in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Hydrolysis: 4-nitrophenol and 4-(hexyloxy)benzoic acid.
Reduction: 4-aminophenyl 4-(hexyloxy)benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 4-Nitrophenyl 4-(hexyloxy)benzoate is used as a precursor in the synthesis of other organic compounds. It serves as a building block in the preparation of liquid crystals and other materials with specific optical properties .
Biology: In biological research, this compound is used as a substrate in enzyme assays to study esterases and other hydrolytic enzymes. The release of 4-nitrophenol upon hydrolysis can be easily monitored spectrophotometrically .
Industry: this compound is used in the production of specialty polymers and coatings. Its unique structural features contribute to the desired mechanical and thermal properties of the final products .
Mechanism of Action
The mechanism of action of 4-nitrophenyl 4-(hexyloxy)benzoate primarily involves its hydrolysis by esterases. The ester bond is cleaved, releasing 4-nitrophenol and 4-(hexyloxy)benzoic acid. The nitrophenol moiety can further participate in redox reactions, and its reduction to an amino group can lead to the formation of various biologically active compounds .
Comparison with Similar Compounds
4-Nitrophenyl benzoate: Similar structure but lacks the hexyloxy group.
4-Nitrophenyl acetate: Contains an acetate group instead of the benzoate moiety.
4-Nitrophenyl 4-(dodecyloxy)benzoate: Similar structure but with a longer alkoxy chain.
Uniqueness: 4-Nitrophenyl 4-(hexyloxy)benzoate is unique due to the presence of the hexyloxy group, which imparts specific solubility and reactivity characteristics. This makes it particularly useful in applications requiring specific hydrophobic or lipophilic properties .
Properties
CAS No. |
64581-07-3 |
|---|---|
Molecular Formula |
C19H21NO5 |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
(4-nitrophenyl) 4-hexoxybenzoate |
InChI |
InChI=1S/C19H21NO5/c1-2-3-4-5-14-24-17-10-6-15(7-11-17)19(21)25-18-12-8-16(9-13-18)20(22)23/h6-13H,2-5,14H2,1H3 |
InChI Key |
GIOIWMPNZBWMDH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


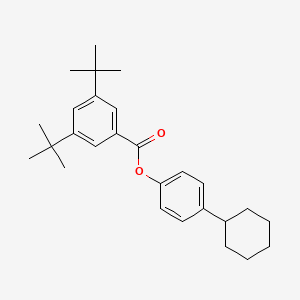
![1-{3-[4-(diphenylmethyl)piperazin-1-yl]propyl}-2-phenyl-1H-indole](/img/structure/B11707528.png)
![3-(3,5-Dimethylbenzyl)-2-methyl-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid](/img/structure/B11707531.png)
![3,5-dinitro-N-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]benzamide](/img/structure/B11707540.png)
![N-(4-Bromophenyl)-4-[4-(4-cyanophenoxy)phenoxy]benzamide](/img/structure/B11707553.png)
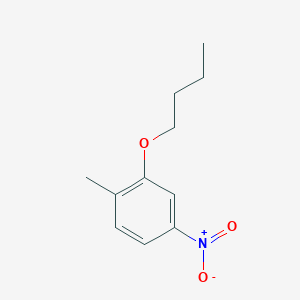
![ethyl 4-[3-(1H-indol-3-yl)propanamido]benzoate](/img/structure/B11707560.png)

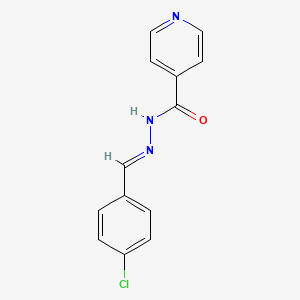
![2,4-Diethyl 5-[2-(4-chlorophenoxy)acetamido]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11707586.png)

